molecular formula C9H13N5OS B7757131 5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one

Cat. No.: B7757131
M. Wt: 239.30 g/mol
InChI Key: VJTYRZMXPPCFQU-UHFFFAOYSA-N
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Description

5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, imparts it with distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-amino-1,2,4-triazole with a suitable alkylating agent, followed by cyclization with a pyrimidine derivative. The reaction conditions often require the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4), leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the amino or sulfanyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: NaBH4, LiAlH4, ethanol (C2H5OH)

    Substitution: Alkyl halides, aryl halides, DMF, K2CO3

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby exerting its biological effects. For example, it may act as an inhibitor of protein kinases, which play a crucial role in cell signaling pathways involved in cancer proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-5,7-dimethoxy-1,2,4-triazolo[1,5-a]pyrimidine
  • 5-amino-1,2,3-triazole
  • 1,2,4-triazolo[1,5-a]pyrimidin-7(3H)-one

Uniqueness

Compared to similar compounds, 5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylpropylsulfanyl group enhances its lipophilicity and may improve its bioavailability and interaction with biological targets .

Properties

IUPAC Name

5-amino-3-(2-methylpropylsulfanyl)-1H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5OS/c1-5(2)4-16-9-13-12-8-11-7(15)3-6(10)14(8)9/h3,5H,4,10H2,1-2H3,(H,11,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTYRZMXPPCFQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CSC1=NNC2=NC(=O)C=C(N21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CSC1=NNC2=NC(=O)C=C(N21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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